molecular formula C9H11NO3 B12095372 Methyl 2-methoxy-4-methylnicotinate

Methyl 2-methoxy-4-methylnicotinate

Cat. No.: B12095372
M. Wt: 181.19 g/mol
InChI Key: RAUVGUCBJUCSKI-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-4-methylnicotinate is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a derivative of nicotinic acid and is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 2-methoxy-4-methylnicotinate involves several synthetic routes. One common method includes the reaction of 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane under acidic conditions to obtain an intermediate compound. This intermediate is then reacted with beta-aminocrotonic acid ester in an organic solvent to yield this compound . The reaction conditions are mild, and the process is suitable for industrial production with a yield of over 65% and product purity exceeding 98% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-4-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-methoxy-4-methylnicotinate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methoxy-4-methylnicotinate is unique due to its specific structural features, such as the presence of a methoxy group at the 2-position and a methyl group at the 4-position of the nicotinate ring. These structural modifications confer distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 2-methoxy-4-methylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-5-10-8(12-2)7(6)9(11)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUVGUCBJUCSKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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